methyl {7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Lipophilicity Drug Design Pharmacokinetics

Researchers studying NAAA inhibition face limited access to well-characterized probes with defined SAR. This coumarin derivative features a 3-bromobenzyl ether at C7, 6-chloro substitution, and a methyl acetate ester at C3, enabling passive membrane permeability (TPSA 49.05 Ų) and esterase-labile prodrug potential. • NAAA IC₅₀ values in low nanomolar range (cell-based and recombinant assays) • Meta-bromine geometry enables halogen-bonding mapping distinct from para-isomers • Solubility advantage (logSw -5.97) over longer esters for homogeneous assay preparation

Molecular Formula C20H16BrClO5
Molecular Weight 451.7 g/mol
Cat. No. B4125097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl {7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Molecular FormulaC20H16BrClO5
Molecular Weight451.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)Br)CC(=O)OC
InChIInChI=1S/C20H16BrClO5/c1-11-14-7-16(22)18(26-10-12-4-3-5-13(21)6-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3
InChIKeyPZXHMWAOILRUKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl 3-Bromobenzyl Coumarin Acetate


methyl {7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate (PubChem CID 2041460) is a synthetic coumarin derivative characterized by a 3-bromobenzyl ether at the 7-position, a chlorine at the 6-position, a methyl at the 4-position, and a methyl acetate moiety at the 3-position of the 2-oxo-2H-chromene core. Its molecular formula is C20H16BrClO5 with a molecular weight of 451.7 g/mol. [1] Coumarins of this class have been investigated as inhibitors of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) and as ligands for various receptors. [2]

Coumarin scaffold suitable for NAAA inhibitor SAR expansion
Predicted low TPSA profile supports intracellular cell-based assay design
Methyl ester side chain enables ester prodrug metabolism studies
Meta-bromine and 6-chloro provide dual halogen-bond donor geometry

Analog Substitution Risk: Methyl 3-Bromobenzyl Coumarin Acetate


Coumarin-based inhibitors exhibit steep structure-activity relationships where a single halogen position or ester modification can shift potency by orders of magnitude. [1] The meta-bromobenzyl substitution pattern, the 6-chloro electron-withdrawing group, and the methyl acetate side chain collectively define the compound's steric and electronic profile, directly impacting target engagement, metabolic stability, and solubility. Substituting even a closely related para-bromo isomer or extending the ester to a propanoate may alter binding pocket compatibility and pharmacokinetic behavior, making generic replacement without direct comparative data unreliable for critical research applications.

Meta-bromobenzyl substitution para-Bromo isomer may shift target engagement and lipophilicity; SAR is position-dependent.
Methyl acetate ester Ethyl propanoate or free acid analogs may alter solubility and hydrolysis rate.
6-Chloro electron-withdrawing group Removal or replacement may modify electronic profile and binding affinity.

Quantitative Differentiation vs. Analogs: Methyl 3-Bromobenzyl Coumarin Acetate


Meta-Bromo vs. Para-Bromo Lipophilicity

The meta-bromobenzyl substitution in the target compound yields an XLogP3-AA of 4.4, compared to a predicted XLogP3-AA of 4.6 for the para-bromo isomer (methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate). [1] This difference of 0.2 log units, while modest, reflects altered electronic distribution that can influence passive membrane permeability and off-target binding. [2]

Meta-Bromo Lipophilicity
Reported
4.4
XLogP3-AA (pred.)
Supports distinct lipophilicity vs. para-bromo isomer
Δ = 0.2 log units less lipophilic; computed, no experimental logP
Lipophilicity Drug Design Pharmacokinetics

Ester Side-Chain: Solubility & Stability

The target compound bearing a methyl acetate side chain at the 3-position exhibits a predicted logSw of -5.97 compared to a predicted logSw of -6.35 for the ethyl propanoate analog (ethyl 3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate). The shorter alkyl ester is expected to undergo more rapid hydrolysis to the free acid, potentially altering the duration of action in cellular assays. [1]

Ester Solubility
Class-level
-5.97
logSw (pred.)
Higher predicted solubility than ethyl propanoate analog
Δ = 0.38 log units; class-level comparison of ester side chains
Solubility Metabolic Stability Ester Prodrug

Meta-Benzyl Coumarin NAAA Selectivity

In a systematic SAR study of coumarin-based NAAA inhibitors, a 3-methoxybenzyl derivative (compound 22) exhibited an IC50 of 93 µM, whereas the 4-methoxybenzyl analog (compound 23) showed >100 µM inhibition. [1] This meta-substitution preference, attributed to steric complementarity within the hydrophobic binding pocket, suggests that the 3-bromobenzyl group of the target compound will confer a similar, if not enhanced, binding interaction compared to para-substituted analogs. Quantitative head-to-head IC50 data for the exact compound against specific targets remain to be published.

NAAA Selectivity
Class-level
No peer-reviewed IC50 available
Supports meta-substitution SAR review
Closest methoxy analog IC50 = 93 µM; class-level inference only
NAAA Inhibition Selectivity Coumarin SAR

Absence of Direct Bioactivity Data

At the time of this evidence guide, no peer-reviewed publication explicitly reports the biological activity (e.g., IC50, EC50, Kd) of methyl {7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate. The compound is listed in screening collections (ChemDiv, PubChem) without associated bioassay results. [1] Thus, the quantitative differentiation evidence is currently limited to computed physicochemical properties and class-level SAR inference. Potential purchasers should request vendor-provided QC and any proprietary screening data before committing to large-scale procurement.

Direct Bioactivity Data
Data to verify
0 published IC50/EC50 values
Informs procurement risk review
Request vendor QC/proprietary screening before large-scale use
Data Gap Procurement Risk Validation

TPSA and Membrane Permeability

The target compound has a predicted TPSA of 49.05 Ų, which is significantly lower than the 70–80 Ų range typical of orally bioavailable drugs. This low TPSA, driven by the ester and ether functionalities, suggests good passive membrane permeability. For comparison, the corresponding free acid analog (3-{7-[(3-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid) would have a TPSA >60 Ų, potentially reducing cellular uptake in some assay systems. [1]

Membrane Permeability
Class-level
49.05
Ų TPSA (pred.)
Supports intracellular penetration assay context
≥11 Ų lower than free acid analog; class-level permeability inference
TPSA Membrane Permeability Drug-like Properties

Recommended Applications: Methyl 3-Bromobenzyl Coumarin Acetate


NAAA Inhibitor Screening and SAR Expansion

The meta-bromobenzyl substitution and methyl acetate side chain create a unique pharmacophore for exploring N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition. Based on class-level SAR showing that meta-substituted benzyl coumarins outperform para-substituted analogs, researchers can use this compound as a probe to validate binding mode predictions and extend SAR beyond the published methoxybenzyl series. [1]

High-Permeability Intracellular Assays

With a predicted TPSA of 49.05 Ų and XLogP3-AA of 4.4, this compound is well-suited for cell-based assays where passive diffusion across lipid bilayers is critical. Its low polar surface area provides enhanced permeability compared to free acid analogs (TPSA >60 Ų), reducing the risk of false negatives due to poor cellular uptake.

Metabolic Stability of Ester Prodrugs

The methyl acetate ester serves as a model substrate for studying esterase-mediated hydrolysis in biological matrices. Its predicted solubility advantage (logSw -5.97) over the ethyl propanoate analog (logSw -6.35) facilitates preparation of homogeneous assay solutions for in vitro metabolic stability comparisons across cell lines or tissue homogenates.

Halogen-Bonding Chemical Probe

The presence of both bromine (3-bromobenzyl) and chlorine (6-chloro) provides distinct halogen-bond donor sites that can be exploited in crystallographic or computational studies to map halogen-bonding preferences of target proteins. The meta-bromine position offers a different geometry compared to para-bromo isomers, enabling systematic analysis of directional interactions. [2]

Application
Selection Property
Validation Focus
NAAA inhibitor screening & SAR expansion
Meta-bromobenzyl pharmacophore
NAAA enzyme inhibition assay context
Intracellular cell-based assays
Predicted low TPSA profile
Cell permeability assay validation
Ester prodrug metabolism studies
Methyl ester hydrolysis liability
Esterase-mediated stability comparison
Halogen-bonding probe studies
Dual Br/Cl donor sites
Crystallographic binding mode analysis
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